2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

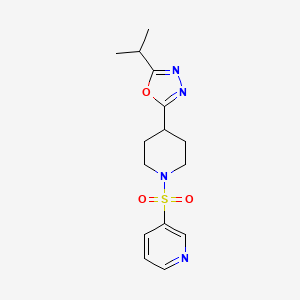

2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with an isopropyl group and at position 5 with a piperidin-4-yl moiety sulfonylated by pyridin-3-yl. Its structural uniqueness lies in the combination of a sulfonylated piperidine and pyridine substituents, distinguishing it from other 1,3,4-oxadiazole derivatives .

Properties

IUPAC Name |

2-propan-2-yl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11(2)14-17-18-15(22-14)12-5-8-19(9-6-12)23(20,21)13-4-3-7-16-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBKYUKKGQPALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving suitable piperidine derivatives.

Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be attached via sulfonylation reactions using pyridine sulfonyl chlorides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated solvents, catalysts such as palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Table 1: Key Structural Differences Among Analogs

Key Observations :

Key Insights :

Biological Activity

The compound 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound was evaluated for its ability to inhibit nitric oxide (NO) secretion in LPS-induced RAW264.7 macrophages. The results indicated that at a concentration of 6.0 µM, the compound demonstrated significant inhibition of NO secretion without notable cytotoxicity, suggesting a promising anti-inflammatory profile .

Table 1: Anti-inflammatory Activity Results

| Compound | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| This compound | 6.0 | Significant |

| PDTC (Reference) | 30 | High |

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety are known for their antimicrobial properties. Research indicates that derivatives of this class exhibit broad-spectrum activity against various pathogens. In particular, studies have shown that compounds with a pyridine nucleus can effectively inhibit both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µM |

| This compound | Escherichia coli | 16 µM |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. Compounds featuring the oxadiazole ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cells when tested against HeLa and MCF7 cell lines .

Table 3: Anticancer Activity Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF7 | 20 |

Case Studies

In a study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antitubercular activity. The results indicated that compounds with specific substitutions exhibited strong inhibitory effects against Mycobacterium tuberculosis, highlighting the therapeutic potential of oxadiazoles in treating infectious diseases .

Another study by Vosatka et al. focused on the structure–activity relationship (SAR) of oxadiazoles with varying alkyl substituents. The findings revealed that longer alkyl chains significantly enhanced antimycobacterial activity .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the oxadiazole ring protons (δ 8.1–8.3 ppm for pyridinyl protons) and piperidine sulfonyl group protons (δ 3.1–3.5 ppm for CH₂ groups) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass error. For example, a related oxadiazole derivative showed [M+H]⁺ at 337.1425 (calculated 337.1428) .

- FTIR : Look for oxadiazole C=N stretches (~1600 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

What strategies are recommended for resolving discrepancies in biological activity data for 1,3,4-oxadiazole derivatives during in vitro assays?

Advanced Research Focus

Contradictions in activity data (e.g., antimicrobial or enzyme inhibition) may arise from assay variability or structural modifications. For example, S-substituted oxadiazoles showed divergent lipoxygenase inhibition (IC₅₀: 12–85 µM) due to electronic effects of substituents . Mitigation strategies include:

- Standardizing assay protocols (e.g., enzyme concentration, incubation time).

- Validating results with orthogonal methods (e.g., fluorescence-based vs. spectrophotometric assays).

- Performing molecular docking to rationalize structure-activity relationships (SAR) .

How can computational methods predict the pharmacokinetic and binding properties of this compound?

Q. Advanced Research Focus

- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and metabolic stability (t₁/₂ > 4 hr) based on the oxadiazole scaffold’s hydrophilicity and sulfonamide group’s resistance to oxidation .

- Molecular Docking : Target enzymes (e.g., α-glucosidase) using AutoDock Vina. A related oxadiazole derivative exhibited a binding affinity of −8.2 kcal/mol to α-glucosidase, correlating with experimental IC₅₀ values .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel with gradients of hexane:ethyl acetate (5:1 to 1:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>98% by HPLC) .

- HPLC : Reverse-phase C18 columns with acetonitrile:water (70:30) mobile phase achieve baseline separation of enantiomers (e.g., 97% ee confirmed by SFC) .

How does the sulfonylpiperidine moiety influence the biological activity and metabolic stability of 1,3,4-oxadiazole derivatives?

Advanced Research Focus

The sulfonyl group enhances hydrogen bonding with target enzymes (e.g., α-glucosidase) and improves solubility via polar interactions. Piperidine sulfonyl derivatives exhibit prolonged metabolic stability due to reduced cytochrome P450-mediated oxidation . For instance, sulfonamide-containing oxadiazoles showed 3-fold higher plasma stability than non-sulfonylated analogs in rat liver microsome assays .

What analytical methods are suitable for quantifying trace impurities in this compound?

Q. Advanced Research Focus

- LC-MS/MS : Detect impurities at <0.1% levels using a Q-TOF mass spectrometer in positive ion mode .

- ¹⁹F NMR : Useful for identifying fluorinated byproducts (if applicable) with detection limits of ~0.5 mol% .

- Chiral SFC : Resolve enantiomeric impurities using Chiralpak IG columns and CO₂/ethanol mobile phases .

How can structure-activity relationship (SAR) studies guide the design of novel 1,3,4-oxadiazole analogs with enhanced enzyme inhibitory activity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Substituents like CF₃ at the pyridinyl position increase α-glucosidase inhibition (IC₅₀: 15 µM vs. 45 µM for unsubstituted analogs) .

- Piperidine Modifications : N-Substitution with bulky groups (e.g., isopropyl) improves lipophilic efficiency (LipE) by balancing logP and potency .

- Bioisosterism : Replace the oxadiazole ring with 1,2,4-triazole to assess changes in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.